Acetyl-Hirudin (55-65) (sulfated) is a synthetic peptide derived from the C-terminal fragment of hirudin, a naturally occurring polypeptide with potent thrombin-inhibitory activity found in the salivary glands of the medicinal leech, Hirudo medicinalis. [] The peptide sequence typically comprises residues 55-65 of hirudin, acetylated at the N-terminus and often sulfated at tyrosine residues.
This fragment is of significant research interest due to its ability to bind specifically to the fibrinogen-recognition exosite of thrombin, a key enzyme involved in blood coagulation. [, ] Unlike native hirudin, which binds both the active site and the fibrinogen-recognition exosite of thrombin, Acetyl-Hirudin (55-65) (sulfated) interacts solely with the latter. [] This targeted interaction allows for the investigation of thrombin's exosite function in various biological processes, including blood coagulation, inflammation, and cell signaling.
Acetyl-Hirudin (55-65) (sulfated) is a synthetic peptide derived from the naturally occurring polypeptide hirudin, which is known for its potent thrombin-inhibitory activity. Hirudin is secreted by the medicinal leech, Hirudo medicinalis, and plays a crucial role in preventing blood coagulation by inhibiting thrombin, a key enzyme in the coagulation cascade. The specific fragment Acetyl-Hirudin (55-65) (sulfated) consists of amino acid residues 55 to 65 of hirudin, with an acetyl group at the N-terminus and sulfation at specific tyrosine residues. This modification enhances its binding affinity to thrombin, particularly at the fibrinogen-recognition exosite, making it a subject of significant research interest for understanding blood coagulation mechanisms and potential therapeutic applications.
Acetyl-Hirudin (55-65) (sulfated) is classified as a peptide anticoagulant. Its source is primarily synthetic, although it can be derived from natural hirudin through proteolytic processes. The peptide sequence typically includes modifications such as acetylation and sulfation, which are crucial for its biological activity. The compound is classified under peptides with anticoagulant properties and is utilized in various biomedical research contexts, particularly in studies related to thrombin inhibition and blood coagulation.
The synthesis of Acetyl-Hirudin (55-65) (sulfated) is predominantly achieved through solid-phase peptide synthesis (SPPS), a widely accepted method for constructing peptides with defined sequences. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Acetyl-Hirudin (55-65) (sulfated) has been investigated using techniques like Nuclear Magnetic Resonance spectroscopy and X-ray crystallography. These studies reveal that upon binding to thrombin, the peptide adopts a well-defined three-dimensional conformation, which differs from its unbound state where it remains largely unstructured.
The specific sequence of Acetyl-Hirudin (55-65) includes critical residues that interact with thrombin's fibrinogen-recognition exosite. The sulfation at tyrosine residue 63 plays a pivotal role in enhancing binding affinity due to electrostatic interactions and hydrogen bonding with thrombin.
Acetyl-Hirudin (55-65) (sulfated) primarily participates in non-covalent interactions with thrombin, characterized by:
The binding kinetics and affinity can be assessed using various biochemical assays, revealing that modifications like sulfation significantly lower the dissociation constant compared to unsulfated variants.
The mechanism of action for Acetyl-Hirudin (55-65) (sulfated) involves its selective binding to the fibrinogen-recognition exosite of thrombin, effectively blocking the interaction between thrombin and fibrinogen—a crucial step in clot formation.
Research indicates that this binding mode results in an inhibition profile distinct from native hirudin, which binds both the active site and exosite of thrombin. This selective inhibition provides insights into therapeutic strategies for managing coagulation disorders.
Acetyl-Hirudin (55-65) (sulfated) is typically characterized by:
Relevant analyses include spectrophotometric methods to monitor the extent of sulfation during synthesis, revealing shifts in absorbance spectra indicative of successful modifications.
Acetyl-Hirudin (55-65) (sulfated) has several scientific applications:
Hirudin is a 65-amino acid polypeptide secreted in the salivary glands of medicinal leeches (Hirudo medicinalis), where it functions as a potent and highly specific thrombin inhibitor. This anticoagulant evolved as a survival adaptation, enabling leeches to maintain blood fluidity during hematophagous feeding by preventing host clot formation. Unlike indirect anticoagulants (e.g., heparin), hirudin directly binds and inhibits thrombin—the central serine protease in coagulation cascades—without requiring cofactors like antithrombin III [4] [8]. Its efficacy is remarkable: hirudin inhibits thrombin with an inhibition constant (Kᵢ) in the picomolar range, making it one of nature’s most powerful anticoagulants [4] [6]. The discovery of hirudin homologs in related species like Hirudo nipponia (hirudin-HN) further underscores its conserved evolutionary role in blood-feeding annelids [8].
Full-length hirudin (1–65) comprises two distinct structural domains synergizing for thrombin inhibition:
Table 1: Key Structural Domains of Native Hirudin
Domain | Residues | Structural Features | Functional Role |
---|---|---|---|
N-terminal core | 1–49 | 3 disulfide bonds; β-sheet folds | Blocks thrombin catalytic site |
C-terminal tail | 50–65 | Unstructured; acidic (pI ~4.5); sulfated Tyr⁶³ | Binds thrombin exosite I (ABE-I) |
The C-terminal fragment (residues 55–65) retains significant thrombin-binding affinity despite lacking the N-terminal catalytic site blockade. Acetylation of the N-terminus (Ac-) enhances metabolic stability by reducing degradation by exopeptidases. Sulfation of Tyr⁶³ is indispensable for electrostatic complementarity with thrombin’s ABE-I—a feature confirmed by mutagenesis studies showing >100-fold affinity loss upon desulfation [6] [9]. This fragment (sequence: Ac-Asp⁵⁵-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO₃H)⁶³-Leu-Gln⁶⁵) thus serves as a minimalist model for:
Table 2: Characteristics of Hirudin Fragments
Peptide | Sequence (1-letter) | Molecular Weight (Da) | Key Functional Motif |
---|---|---|---|
Native Hirudin (1–65) | Full sequence with Tyr⁶³-SO₃H | ~7,000 | Catalytic site blockade + ABE-I binding |
Ac-Hirudin (55–65) sulfated | Ac-DFEEIPEEY(SO₃H)LQ | 1,533.57 [1] [5] | ABE-I binding (DFEEIPEE motif) |
Ac-Hirudin (54–65) sulfated | Ac-GDFEEIPEEY(SO₃H)LQ | 1,590.62 [9] [10] | Extended ABE-I interaction |
Note: Residue numbering varies slightly in literature (54–65 vs. 55–65) due to alternative signal peptide cleavage sites [3] [10].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6